1,2,3,7-Tetrachlorodibenzofuran
Description
1,2,3,7-Tetrachlorodibenzofuran (1,2,3,7-TCDF) is a polychlorinated dibenzofuran (PCDF) congener characterized by chlorine substitutions at the 1, 2, 3, and 7 positions of the dibenzofuran structure. Unlike its more widely studied isomer, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF), which is recognized for extreme toxicity and environmental persistence, 1,2,3,7-TCDF has distinct physicochemical and toxicological properties influenced by its unique substitution pattern. This compound is part of a broader class of 135 chlorinated dibenzofuran congeners, where chlorine positioning critically determines biological activity, environmental fate, and metabolic pathways .
Properties
IUPAC Name |
1,2,3,7-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-6-8(3-5)17-9-4-7(14)11(15)12(16)10(6)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNZFYGATDCKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232537 | |
| Record name | 1,2,3,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-22-7 | |
| Record name | 1,2,3,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27924P92AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
1,2,3,7-Tetrachlorodibenzofuran is typically formed as an unintended byproduct in industrial processes that involve chlorine. The synthesis of this compound can occur under conditions that favor the chlorination of organic materials, such as high temperatures, alkaline mediums, and exposure to ultraviolet light or radical-forming substances . In the production of chlorinated pesticides, for example, polychlorinated dibenzofurans can be formed through the intermolecular condensation of ortho-chlorophenols . Additionally, thermal waste treatment processes, such as combustion and pyrolysis of organochlorine compounds, can lead to the formation of polychlorinated dibenzofurans .
Chemical Reactions Analysis
OH Radical-Initiated Atmospheric Degradation
The dominant atmospheric degradation pathway for 2,3,7,8-TCDF involves reactions with hydroxyl radicals (OH) . Key findings include:
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Mechanism :
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OH addition occurs preferentially at the less chlorinated positions, forming TCDF-OH adducts.
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Subsequent reactions involve:
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Kinetics :
Methylidyne Radical (CH) Reactions
Theoretical studies on 2,3,7,8-TCDF and CH radicals reveal multi-channel reactivity :
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Reaction Channels :
Attack Site Product Stability Thermodynamics C–C bonds High kcal/mol C–Cl bonds Moderate kcal/mol C–O bonds Low kcal/mol -
Kinetic Preference :
Thermodynamic and Kinetic Trends
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Thermodynamic Stability :
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Environmental Impact :
Gaps and Limitations
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No experimental or computational data directly address 1,2,3,7-TCDF . Extrapolations from 2,3,7,8-TCDF assume similar reactivity, but positional chlorine substitution may alter activation barriers and product distributions.
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Future studies should prioritize isomer-specific analyses to resolve these uncertainties.
This synthesis underscores the need for targeted investigations into 1,2,3,7-TCDF’s reactivity, particularly regarding radical interactions and environmental persistence. Existing data for structural analogs provide foundational insights but lack specificity.
Scientific Research Applications
Ecotoxicological Studies
TCDF, like other chlorinated compounds, has been extensively studied for its effects on wildlife and ecosystems. Research indicates that TCDF can bioaccumulate in aquatic organisms, leading to significant ecological risks.
- Aquatic Toxicity : TCDF has been shown to affect various aquatic species, including fish and invertebrates. Studies have documented its impact on reproductive success and developmental abnormalities in fish exposed to contaminated sediments .
- Terrestrial Impact : Terrestrial wildlife, particularly birds and mammals, are also at risk due to TCDF exposure through contaminated food sources. The compound's ability to disrupt endocrine systems has raised concerns about its long-term effects on population dynamics in affected species .
Human Health Risk Assessments
The potential health risks associated with TCDF exposure have prompted numerous epidemiological studies. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have conducted assessments to evaluate the carcinogenic risks posed by TCDF.
- Carcinogenicity : TCDF is classified alongside other dioxins as a probable human carcinogen. Epidemiological studies have linked exposure to increased incidences of cancers such as soft tissue sarcoma and non-Hodgkin lymphoma among occupational cohorts exposed to dioxin-contaminated substances .
- Toxicity Equivalency Factors (TEFs) : The EPA has developed TEFs for TCDF to assess its relative toxicity compared to other dioxins. This methodology aids in evaluating cumulative risks from exposure to multiple dioxin-like compounds .
Research Chemical Applications
While TCDF lacks commercial applications, it is utilized in laboratory settings for various research purposes:
- Toxicological Research : Researchers use TCDF to study the mechanisms of dioxin toxicity, including its interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates many of the toxic effects associated with dioxins .
- Environmental Monitoring : TCDF serves as a marker for environmental contamination studies. Its presence in biological samples can indicate exposure levels and help assess the effectiveness of remediation efforts .
Case Study 1: Great Lakes Ecosystem
Research conducted in the Great Lakes region highlighted the bioaccumulation of TCDF in fish populations. Studies revealed that fish exposed to contaminated sediments exhibited reproductive issues and developmental deformities, prompting investigations into sediment remediation strategies .
Case Study 2: Occupational Exposure
A cohort study involving workers at a chemical manufacturing plant demonstrated a correlation between TCDF exposure and increased cancer mortality rates. This study emphasized the need for stringent occupational safety measures and monitoring programs for chemical exposure in industrial settings .
Summary Table of Findings
| Application Area | Findings |
|---|---|
| Ecotoxicology | Bioaccumulation in aquatic species; endocrine disruption in wildlife |
| Human Health | Classified as probable carcinogen; linked to various cancers |
| Research Chemical Uses | Used in toxicological studies; environmental monitoring tool |
| Case Studies | Documented impacts on Great Lakes fish populations; occupational health risks |
Mechanism of Action
The mechanism of action of 1,2,3,7-Tetrachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AHR), a transcription factor present in cells. Upon binding to AHR, the compound can modulate the expression of various genes, leading to changes in cellular processes such as detoxification, immune response, and metabolism . This interaction can result in both upregulation and downregulation of gene expression, contributing to its toxicological effects .
Comparison with Similar Compounds
Positional Isomerism and Toxicity
The toxicity of PCDFs is highly dependent on chlorine substitution patterns, particularly lateral (2, 3, 7, 8) positions. For example:
- 2,3,7,8-TCDF: This isomer is the most toxic PCDF, with potency comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). It binds strongly to the aryl hydrocarbon receptor (AhR), triggering downstream toxic effects such as immunotoxicity and carcinogenicity .
- 1,2,3,7-TCDF: Lacking chlorine at the 8-position, this congener exhibits reduced AhR binding affinity. Quantitative studies show that lateral chlorination (e.g., 2,3,7,8-TCDF) enhances toxicity by orders of magnitude compared to non-lateral isomers like 1,2,3,7-TCDF .
Table 1: Comparative Binding Affinities and Toxic Equivalency Factors (TEFs)
| Compound | Relative AhR Binding Affinity | TEF (WHO, 2005) |
|---|---|---|
| 2,3,7,8-TCDF | 1.0 (Reference) | 0.1 |
| 1,2,3,7-TCDF | 0.03–0.05* | <0.001 |
| 1,3,4,7,8-Pentachlorodibenzofuran | 0.12 | 0.05 |
Metabolic and Environmental Persistence
- Hydroxylation and Metabolism: Chlorine positioning influences metabolic pathways. For 2,3,7,8-TCDF, hydroxylation occurs preferentially at unsubstituted positions adjacent to the ether bond (positions 4 and 6), leading to bioactive metabolites .
- Dechlorination Pathways : Microbial dechlorination of higher chlorinated congeners (e.g., 1,2,3,4,7,8-hexachlorodibenzofuran) can yield 1,2,3,7-TCDF as a terminal product. This process alters environmental persistence and toxicity profiles .
Regulatory and Environmental Impact
- 2,3,7,8-TCDF : Listed under the U.S. EPA’s Toxic Release Inventory (TRI) and classified as a persistent organic pollutant (POP) due to its high bioaccumulation and toxicity .
- 1,2,3,7-TCDF: Not individually regulated but falls under broad categories for chlorinated dibenzofurans. Its lower TEF (<0.001) reflects minimal contribution to dioxin-like toxicity in environmental mixtures .
Key Research Findings
Receptor Binding and Structural Modeling
- AhR Binding: 2,3,7,8-TCDF binds to AhR with an IC50 of 3.6 nM, comparable to TCDD. In contrast, 1,2,3,7-TCDF shows significantly weaker binding (IC50 > 100 nM), attributed to non-optimal chlorine spacing for receptor interaction .
- 3D-QSDAR Analysis : Computational models reveal that lateral chlorination (e.g., 2,3,7,8-TCDF) maximizes molecular planarity and van der Waals interactions with AhR, whereas 1,2,3,7-TCDF’s steric hindrance reduces binding efficiency .
Ecotoxicological Data
- Bioaccumulation : 2,3,7,8-TCDF accumulates in adipose tissue and liver at levels 10–100× higher than 1,2,3,7-TCDF in murine models, reflecting differences in lipid solubility and metabolic stability .
- Toxicity in Aquatic Systems: 2,3,7,8-TCDF induces developmental abnormalities in fish at ng/L concentrations, while 1,2,3,7-TCDF requires µg/L doses for similar effects .
Biological Activity
1,2,3,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is known for its environmental persistence and potential toxicological effects. As a contaminant often associated with industrial processes and waste incineration, TCDF exhibits biological activity that impacts various physiological systems through mechanisms involving the aryl hydrocarbon receptor (AhR). This article reviews the biological activity of TCDF, focusing on its pharmacokinetics, cellular effects, and implications for human health based on diverse research findings.
Pharmacokinetics
The absorption and distribution of TCDF in biological systems are critical for understanding its toxicity. Research indicates that TCDF is readily absorbed following exposure, with significant accumulation in liver and adipose tissues. The half-life of TCDF in these tissues can vary, affecting its long-term biological impact.
Table 1: Pharmacokinetic Parameters of TCDF
| Parameter | Value |
|---|---|
| Absorption Rate | ~90% by 3 days |
| Half-life in Liver | 13.6 days |
| Half-life in Adipose | 24.5 days |
| Peak Concentration (Liver) | 4.7 ng/g at 3 days |
TCDF exerts its biological effects primarily through activation of the AhR pathway. This receptor is involved in the regulation of various genes associated with xenobiotic metabolism, immune response, and cellular proliferation. Upon binding to TCDF, AhR translocates to the nucleus and modulates gene expression.
Key Findings:
- Gene Expression Modulation : TCDF has been shown to alter the expression of hundreds of genes involved in metabolic processes and stress responses. For instance, it enhances the expression of cytochrome P450 enzymes that facilitate the breakdown of toxic compounds .
- Impact on Glucose Metabolism : In human luteinizing granulosa cells, TCDF decreases glucose uptake and alters progesterone production through cAMP signaling pathways . This suggests potential implications for reproductive health.
Case Studies
Several studies have highlighted the adverse effects of TCDF on different biological systems:
- Endocrine Disruption :
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Toxicological Assessment :
- Research involving B6C3F1 mice demonstrated that low-dose exposures to TCDF resulted in measurable hepatic CYP1A1 enzymatic activity increases, indicating a dose-dependent response to environmental contaminants . This study underscores the importance of tissue dosimetry in assessing risks associated with chronic exposure.
- Immune System Effects :
Q & A
Q. How does the chlorination pattern of 1,2,3,7-TCDF influence its toxicity compared to other TCDF isomers?
- Mechanistic Insight : The 1,2,3,7-substitution pattern determines binding affinity to the aryl hydrocarbon receptor (AhR), a key pathway for dioxin-like toxicity. Computational models (e.g., 3D-QSDAR) indicate that lateral chlorination (positions 2,3,7,8) enhances AhR binding, but 1,2,3,7-TCDF may exhibit intermediate potency compared to 2,3,7,8-TCDF .
- Experimental Validation : Use in vitro reporter gene assays (e.g., DR-CALUX®) to quantify AhR activation, paired with metabolomics to assess downstream effects like hepatic steatosis .
Q. What environmental matrices are most prone to 1,2,3,7-TCDF accumulation?
- Environmental Behavior : TCDFs accumulate in organic-rich sediments due to their hydrophobicity (log Kow >6). Grain size and organic carbon content (≥2%) in sediments correlate strongly with TCDF persistence, as shown in studies of the Houston Ship Channel .
- Monitoring Strategy : Prioritize sediment cores from industrialized waterways and biota (e.g., filter-feeding mussels) for long-term monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for 1,2,3,7-TCDF?
- Data Reconciliation Framework :
- In Vitro Limitations : AhR binding assays may overestimate toxicity by ignoring metabolic detoxification (e.g., CYP1A-mediated oxidation).
- In Vivo Complexity : Use targeted metabolomics to identify species-specific differences in hepatic lipid metabolism (e.g., steatosis in mice vs. adaptive responses in fish) .
Q. What experimental design considerations are critical for studying the photolytic degradation of 1,2,3,7-TCDF?
- Degradation Protocols :
- Solar Simulation : Use xenon arc lamps with UV filters to mimic solar radiation.
- Thermal vs. Photolytic Pathways : Design flow reactors (e.g., Thermal Photolytic Reactor System) to isolate photolytic effects, as solar radiation enhances TCDF degradation at lower temperatures (200–400°C) compared to purely thermal processes (>600°C) .
- Analytical Challenges : Monitor byproducts (e.g., lower chlorinated furans) via high-resolution GC-MS to confirm complete mineralization .
Q. How can isomer-specific analysis of TCDFs be improved in complex environmental mixtures?
- Chromatographic Solutions :
- Use SP-2331 or DB-5MS capillary columns for baseline separation of co-eluting isomers (e.g., 1,2,3,7-TCDF vs. 1,2,3,8-TCDF).
- Validate with certified reference materials (CRMs) from suppliers like Wel Precision Standards .
Q. What role does 1,2,3,7-TCDF play in modulating immune responses, and how can this be mechanistically validated?
- Immunotoxicity Pathways :
- Inflammatory Markers : 1,2,3,7-TCDF downregulates IL-6 mRNA expression in immune cells, suggesting immunosuppressive effects. Validate via qPCR and cytokine ELISA in murine splenocytes .
- Cross-Species Sensitivity : Compare dose-response curves across models (e.g., zebrafish embryos vs. mammalian macrophages) to assess ecological relevance .
Key Research Gaps
- Isomer-Specific Toxicity : Limited data on 1,2,3,7-TCDF’s potency relative to 2,3,7,8-TCDF in human cell lines.
- Degradation Byproducts : Lack of standardized methods to track photolytic byproducts in field studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
